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Amyl anisate

Fragrance Chemistry Substantivity Volatility Tuning

Amyl anisate (pentyl 4-methoxybenzoate, CAS 6938-46-1) is a para-methoxy benzoate ester belonging to the anisate class of fragrance ingredients. It is characterized by a sweet, floral, balsamic odor profile with anise-like nuances.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 6938-46-1
Cat. No. B1617897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyl anisate
CAS6938-46-1
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C13H18O3/c1-3-4-5-10-16-13(14)11-6-8-12(15-2)9-7-11/h6-9H,3-5,10H2,1-2H3
InChIKeyDNJKWCMASVISFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amyl Anisate (CAS 6938-46-1) Procurement Guide: Technical Baseline for Fragrance & Formulation Scientists


Amyl anisate (pentyl 4-methoxybenzoate, CAS 6938-46-1) is a para-methoxy benzoate ester belonging to the anisate class of fragrance ingredients. It is characterized by a sweet, floral, balsamic odor profile with anise-like nuances [1]. With a molecular formula of C13H18O3 and a molecular weight of 222.28 g/mol, this compound exhibits a boiling point of approximately 316°C at 760 mmHg and a flash point of 129.5°C [2]. Unlike ortho-anisic esters, which have been the subject of recent patent activity for their tenacity, amyl anisate represents a conventional para-anisate with established but narrowly documented application parameters, primarily serving as a fixative and blender in fine fragrance, personal care, and limited food flavor applications [1][3].

Why Amyl Anisate (Pentyl p-Anisate) Cannot Be Freely Substituted by Other Alkyl Anisates in Performance-Critical Formulations


Generic substitution within the p-anisate homologous series fails due to the non-linear relationship between alkyl chain length and key performance vectors such as volatility, substantivity, and odor character. While a shorter-chain ester like ethyl p-anisate (CAS 94-30-4) provides a high-impact, sweet, cherry-like top note with a boiling point of 263°C and a vapor pressure of 0.00949 mm Hg at 25°C [1], amyl anisate's extended pentyl chain results in a significantly higher boiling point (316°C) and an estimated vapor pressure of only ~0.0002 hPa at 25°C [2][3]. This physical difference shifts its performance from a volatile top-note impact material to a middle-to-base note fixative with a slower evaporation rate, classified as 'extremely slow' [3]. Furthermore, the odor profile diverges markedly; hexyl p-anisate introduces a heavier, fruity-floral character, while amyl anisate uniquely balances a sweet, balsamic, anisic character with a clean floralcy that does not dominate a composition [4]. Therefore, direct mole-to-mole substitution will catastrophically alter the fragrance's volatility profile, hedonics, and dry-down longevity.

Quantitative Differential Evidence: Amyl Anisate Versus Primary Alkyl p-Anisate Comparators in Volatility and Stability


Volatility and Substantivity: Boiling Point and Vapor Pressure Differentiation Against Ethyl p-Anisate

Amyl anisate provides a quantifiable reduction in volatility compared to the shorter-chain ethyl p-anisate. The boiling point of amyl anisate is documented at 316°C at 760 mmHg [1], which is a difference of +53°C compared to ethyl p-anisate's boiling point of 263°C [2]. This correlates with a disparate vapor pressure regime: ethyl p-anisate has a measured vapor pressure of 0.00949 mm Hg at 25°C [2], whereas amyl anisate's estimated vapor pressure is significantly lower at ~0.0002 hPa (approx. 0.00015 mm Hg) at 25°C [3]. This ~60-fold reduction in vapor pressure explains amyl anisate's classification as an 'extremely slow' evaporator, suitable for extending the dry-down of volatile top notes.

Fragrance Chemistry Substantivity Volatility Tuning Fixative Performance

Safety Profile Differentiation: Sigma Alert Status Verified by QSAR Structure Similarity Screening

A structural similarity scan using the SIN (Substitute It Now) list algorithm indicates that while structurally similar para-substituted derivatives may raise concerns, the specific branched-chain isomer 'Isoamyl p-anisate' (CAS 27739-29-3) is flagged due to its metabolic probability score and membrane localization predictions [1]. In contrast, the linear 'Amyl anisate' (pentyl 4-methoxybenzoate) shows a different safety interaction profile; it is listed in phytochemical databases with no current restriction flags and is compliant under standard good manufacturing practices for non-branched esters [2]. This is evidenced by a purely predicted GC-MS human metabolome entry for the branched isoamyl analog, suggesting distinct metabolic reactivity compared to the linear target compound.

Toxicology Computational Chemistry Safety Assessment SIN List

Formulation Solubility Metrics: Quantitative Solubility Screen Against Baseline Solvents

Practical formulation requires high solubility in key industry solvents to prevent crystallization in cold-process blending. Amyl anisate demonstrates exceptional solubility in polar aprotic and non-polar diluents, showing a solubility of 1985.33 g/L in acetone and 4474.95 g/L in chloroform [1]. Critically, its solubility in ethanol, the primary carrier for fine fragrance, is 696.3 g/L [1], which is adequate for high-perfumery concentrate loads. Unlike certain shorter-chain esters that can suffer from water-induced clouding, amyl anisate's low water solubility of 0.12 g/L ensures robust partition into the oil phase in aqueous-alcoholic systems.

Formulation Science Solubility Engineering Dilution Stability Process Chemistry

Chemical Class Stability: Metal Ion Chelation Resistance Compared to Salicylate Esters

A known failure mode for balsamic fragrance ingredients is the development of pink discoloration upon contact with trace metal ions (specifically iron) during storage. The patent literature explicitly states that salicylic esters, while desirable for balsamic notes, 'tend to be often colored pink by contact with metal ions such as iron ions during production or storage thereof and, therefore, is unsuitable for direct use' [1]. Amyl anisate, as a p-methoxy benzoate, lacks the free hydroxyl group ortho to the ester linkage that is responsible for this metal chelation in salicylates. This structural immunity makes amyl anisate a chemically inert 'non-coloring' alternative for delivering balsamic sweetness in formulations prone to metal contamination.

Chemical Stability Color Integrity Balsamic Notes Formulation Stability

High-Priority Application Scenarios for Amyl Anisate Based on Verified Differential Performance


Long-Lasting Fine Fragrance Dry-Down Fixative

Leveraging its 'extremely slow' evaporation rate and ~60-fold lower vapor pressure relative to ethyl p-anisate [1], amyl anisate is strategically deployed as a mid-to-base note fixative. In Eau de Parfum formulations requiring a sweet, balsamic-anisic signature that persists for 8+ hours, it anchors the heart notes by delaying the evaporation of more volatile top-impact anisic esters, making it superior to ethyl or methyl anisate for longevity-critical luxury scents [2].

Color-Stable Balsamic Accords in Transparent Functional Products

In applications where visual purity is non-negotiable, such as clear alcoholic lotions and white crystalline deodorants, amyl anisate replaces salicylates to deliver a comparable balsamic warmth. As salicylic esters are prone to pink discoloration via iron chelation [1], amyl anisate ensures long-term shelf-life color stability, reducing reliance on chelating additives (e.g., EDTA) and simplifying the supply chain for white/transparent product lines.

High-Dilution Manufacturing with Non-Polar Solvent Systems

Industrial perfumers designing concentrated flavor or fragrance bases in non-polar media benefit from amyl anisate's high solubility profiles, such as 1985.33 g/L in acetone and 4474.95 g/L in chloroform [1]. This enables high-throughput production of stable liquid concentrates without precipitation, a critical factor in the rapid blending of flavor essences for confectionery or pharmaceutical excipients where solvent flexibility is paramount.

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